An In-depth Technical Guide to Trilostane-d3-1
An In-depth Technical Guide to Trilostane-d3-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trilostane-d3-1 is the deuterated isotopologue of Trilostane, a potent and reversible inhibitor of the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme system. While Trilostane itself is primarily used in veterinary medicine to treat Cushing's syndrome (hyperadrenocorticism), its deuterated form, Trilostane-d3-1, serves a critical role in the research and development of this therapeutic agent. This technical guide provides a comprehensive overview of Trilostane-d3-1, its primary application as an internal standard in analytical methodologies, and the biochemical pathways influenced by its non-labeled counterpart.
The primary utility of Trilostane-d3-1 lies in its application as an internal standard for the quantitative analysis of Trilostane in biological matrices.[1] In techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard like Trilostane-d3-1 is the gold standard. It ensures the highest accuracy and precision by correcting for variability during sample preparation and analysis.[2]
Physicochemical Properties
A summary of the key physicochemical properties of Trilostane-d3-1 and its parent compound, Trilostane, is provided below. This data is essential for the development of analytical methods and for understanding the compound's behavior in various experimental settings.
| Property | Trilostane-d3-1 | Trilostane |
| Molecular Formula | C₂₀H₂₄D₃NO₃[3][4] | C₂₀H₂₇NO₃[4][5] |
| Molecular Weight | 332.46 g/mol [3][4] | 329.43 g/mol [4][5] |
| CAS Number | 2026644-48-2[4] | 13647-35-3[5] |
| Appearance | Crystalline solid[6] | Powder[7] |
| Purity | Typically ≥98% | >98%[7] |
| Solubility | Soluble in DMSO and Dimethylformamide (DMF)[6] | Soluble in DMSO > 10 mM[7] |
| Storage Conditions | -20°C[6] | Desiccate at -20°C[7] |
Mechanism of Action: Inhibition of Steroidogenesis
Trilostane, and by extension its deuterated form used in analytics, exerts its effect by inhibiting the 3β-hydroxysteroid dehydrogenase (3β-HSD) enzyme. This enzyme is a critical rate-limiting step in the biosynthesis of most steroid hormones.[8][9][10] By competitively and reversibly blocking 3β-HSD, Trilostane prevents the conversion of pregnenolone (B344588) to progesterone, 17α-hydroxypregnenolone to 17α-hydroxyprogesterone, and dehydroepiandrosterone (B1670201) (DHEA) to androstenedione.[10] This leads to a significant reduction in the production of downstream hormones, including cortisol, aldosterone, and androgens.
Steroidogenesis Pathway with Trilostane Inhibition
The following diagram illustrates the major pathways of steroid biosynthesis and highlights the point of inhibition by Trilostane.
Caption: Steroidogenesis pathway illustrating the inhibitory effect of Trilostane on 3β-HSD.
Experimental Protocols
Trilostane-d3-1 is indispensable for the accurate quantification of Trilostane in biological samples, typically by LC-MS/MS. Below is a representative protocol for the analysis of Trilostane in canine plasma.
Objective: To quantify the concentration of Trilostane in canine plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Trilostane-d3-1 as an internal standard.
Materials:
-
Canine plasma samples
-
Trilostane analytical standard
-
Trilostane-d3-1 (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare a stock solution of Trilostane (1 mg/mL) in methanol (B129727).
-
Prepare a stock solution of Trilostane-d3-1 (1 mg/mL) in methanol.
-
From the stock solutions, prepare working solutions for calibration standards and quality controls (QCs) by serial dilution in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Trilostane-d3-1 stock solution.
-
-
Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample, calibration standard, or QC, add 10 µL of the internal standard working solution (Trilostane-d3-1).
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Trilostane from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example values, should be optimized):
-
Trilostane: Q1 (Precursor Ion) m/z 330.2 -> Q3 (Product Ion) m/z 121.1
-
Trilostane-d3-1: Q1 (Precursor Ion) m/z 333.2 -> Q3 (Product Ion) m/z 121.1
-
-
-
-
Data Analysis:
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Integrate the peak areas for both Trilostane and Trilostane-d3-1.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Trilostane in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Experimental Workflow
The following diagram outlines the logical workflow for the quantitative analysis of Trilostane using Trilostane-d3-1 as an internal standard.
Caption: Workflow for quantitative analysis of Trilostane using a deuterated internal standard.
Conclusion
Trilostane-d3-1 is a vital tool for researchers and drug development professionals working with Trilostane. Its use as an internal standard in bioanalytical methods, such as LC-MS/MS, is fundamental for obtaining accurate and reliable pharmacokinetic and metabolic data. A thorough understanding of its properties, the mechanism of action of its parent compound, and appropriate analytical protocols are essential for its effective implementation in a research or regulated environment. This guide provides the core technical information required to utilize Trilostane-d3-1 effectively in a scientific setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Trilostane-d3 | Axios Research [axios-research.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Trilostane D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Trilostane | CAS:13647-35-3 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 3β-Hydroxysteroid dehydrogenase - Wikipedia [en.wikipedia.org]
